molecular formula C16H25IO3 B13484171 Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484171
M. Wt: 392.27 g/mol
InChI Key: DGLAXYSETGYGSN-UHFFFAOYSA-N
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Description

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes an iodomethyl group and an oxabicyclohexane ring

Preparation Methods

The synthesis of ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction can be facilitated by photochemistry, using a light source such as a mercury lamp . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different scientific applications .

Comparison with Similar Compounds

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds, such as:

  • **Bicyclo[2.1.1]hex

Properties

Molecular Formula

C16H25IO3

Molecular Weight

392.27 g/mol

IUPAC Name

ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H25IO3/c1-2-19-14(18)16-9-15(10-16,11-17)20-13(16)12-7-5-3-4-6-8-12/h12-13H,2-11H2,1H3

InChI Key

DGLAXYSETGYGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCCCC3)CI

Origin of Product

United States

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